Scientific Field: Organic Chemistry
Application Summary: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology.
Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community.
Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties.
Application Summary: 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures.
Methods of Application: MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product.
Results or Outcomes: This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects.
Application Summary: 3-Bromo-1H-indole-6-carbaldehyde is primarily used in the synthesis of heterocyclic compounds and as a reagent for the synthesis of other compounds.
Methods of Application: Its ability to form stable complexes with metal ions has also made it a useful tool in the study of metal-catalyzed reactions.
Results or Outcomes: Not specified.
Scientific Field: Medicinal Chemistry
Application Summary: Indole-6-carboxaldehyde, a related compound, is used as a reactant in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors.
Methods of Application: Not specified.
3-Bromo-1H-indole-6-carbaldehyde is a derivative of indole, characterized by the presence of a bromine atom at the 3-position and an aldehyde functional group at the 6-position. Its molecular formula is with a molecular weight of approximately 224.05 g/mol. This compound belongs to a class of chemicals known for their diverse biological activities, particularly in medicinal chemistry.
The biological significance of 3-bromo-1H-indole-6-carbaldehyde is notable due to its potential pharmacological properties. Compounds in the indole family are often investigated for their:
Several synthetic routes have been developed to produce 3-bromo-1H-indole-6-carbaldehyde:
3-Bromo-1H-indole-6-carbaldehyde has several applications in:
Interaction studies involving 3-bromo-1H-indole-6-carbaldehyde often focus on its binding affinity and selectivity towards biological targets:
Several compounds share structural similarities with 3-bromo-1H-indole-6-carbaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Bromo-1H-indole-3-carbaldehyde | 17826-04-9 | 0.87 |
4-Bromoindole-3-carboxaldehyde | 98600-34-1 | 0.84 |
5-Methyl-1H-indole-3-carbaldehyde | 52562-50-2 | 0.80 |
1-(7-Bromo-1H-indol-3-yl)ethanone | 944086-09-3 | 0.89 |
3-Bromo-1H-indole-6-carbaldehyde is unique due to its specific bromination pattern and aldehyde functionality, which can influence its reactivity and biological activity compared to other indole derivatives. Its position-specific modifications allow for tailored interactions in biological systems, enhancing its potential as a lead compound in drug discovery.